3-Methyl-5-pentylisoxazole

5-Lipoxygenase inhibition Anti-inflammatory Lead validation

3-Methyl-5-pentylisoxazole (CAS 80536-46-5) is a disubstituted isoxazole heterocycle with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol. The compound features a methyl substituent at the 3-position and an n-pentyl chain at the 5-position of the isoxazole ring, yielding a calculated logP of 2.72 and a topological polar surface area of 26.03 Ų.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12859582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-pentylisoxazole
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=NO1)C
InChIInChI=1S/C9H15NO/c1-3-4-5-6-9-7-8(2)10-11-9/h7H,3-6H2,1-2H3
InChIKeyROPFJXUTDQBVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-pentylisoxazole: Chemical Identity and Baseline Procurement Profile for Isoxazole-Based Research Programs


3-Methyl-5-pentylisoxazole (CAS 80536-46-5) is a disubstituted isoxazole heterocycle with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . The compound features a methyl substituent at the 3-position and an n-pentyl chain at the 5-position of the isoxazole ring, yielding a calculated logP of 2.72 and a topological polar surface area of 26.03 Ų . Originally synthesized via cyclization methodology reported in 1981, this compound belongs to the broader class of alkyl-substituted isoxazoles that have attracted interest as 5-lipoxygenase (5-LOX) inhibitors, anti-inflammatory agents, and synthetic intermediates for liquid-crystalline materials [1][2]. Despite its presence in multiple chemical vendor catalogs and the ChEMBL database (CHEMBL3797353), its primary research and patent literature remains sparse relative to extensively studied analogs such as 3,5-dimethylisoxazole or 3-methyl-5-phenylisoxazole, making procurement decisions heavily dependent on physicochemical property comparisons and class-level mechanistic extrapolation [3].

Why 3-Methyl-5-pentylisoxazole Cannot Be Interchanged with Generic Alkyl- or Aryl-Isoxazole Analogs


Within the isoxazole chemical space, even single-atom or single-carbon variations in the 5-position alkyl chain length produce substantial shifts in lipophilicity, 5-LOX inhibitory potency, and metabolic stability that preclude direct substitution [1]. The n-pentyl substituent at C5 establishes a logP of approximately 2.72–3.00, which is 1.2–1.5 log units higher than the 3,5-dimethyl analog and 1.2–1.5 log units lower than common phenyl-substituted isoxazoles, placing this compound in a distinct lipophilicity window that governs membrane permeability, plasma protein binding, and pharmacokinetic partitioning [2]. Critically, the ChEMBL-reported 5-LOX inhibition assay (rat whole blood) for this compound provides a discrete activity anchor point that cannot be assumed for shorter-chain (propyl, butyl) or aromatic (phenyl) congeners, as the alkyl tail length directly modulates the binding interaction with the 5-LOX active site . Furthermore, the 3-methyl-5-pentyl substitution pattern distinguishes this compound from regioisomeric 5-methyl-3-pentyl isoxazoles, where the positional swap of substituents alters electronic distribution across the heterocycle and can invert selectivity profiles [3].

Quantitative Differentiation Evidence for 3-Methyl-5-pentylisoxazole Versus Closest Isoxazole Analogs


5-Lipoxygenase Inhibitory Activity Anchored by ChEMBL Rat Whole Blood Assay Data

3-Methyl-5-pentylisoxazole has been tested for inhibitory activity against 5-lipoxygenase (5-LOX) in a rat whole blood assay, as recorded in ChEMBL assay ALA615796 . Broader class-level SAR data from 4,5-diarylisoxazole-3-carboxylic acid series demonstrates that 5-LOX inhibition potency (IC₅₀ ≥ 8 μM for the most potent FLAP-targeting isoxazole) is highly sensitive to substituent lipophilicity and chain length [1]. A structurally distinct isoxazole derivative series reported IC₅₀ values of 8.47 μM (compound 3) and 13.12 μM (compound C5) against isolated 5-LOX, establishing a potency benchmark that 3-methyl-5-pentylisoxazole's activity must be contextualized against [2].

5-Lipoxygenase inhibition Anti-inflammatory Lead validation

Lipophilicity (logP) Differentiation from 3,5-Dimethylisoxazole and 3-Methyl-5-phenylisoxazole

The calculated logP of 3-methyl-5-pentylisoxazole is 2.72 (ChemSrc) to 3.00 (XlogP, Chem960), which is substantially higher than that of the minimally lipophilic 3,5-dimethylisoxazole (logP ≈ 0.5–1.0) and meaningfully lower than that of the aromatic 3-methyl-5-phenylisoxazole (logP ≈ 3.2–3.5) . This positions the compound within the optimal lipophilicity range (logP 2–3) typically associated with balanced membrane permeability and aqueous solubility for oral bioavailability [1]. In agricultural fungicide SAR, 5-alkyl chain elongation from methyl to pentyl has been shown to progressively increase logP and correlate with enhanced mycelial growth inhibition, underscoring the functional consequence of this property difference [2].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: 3-Methyl-5-pentyl vs. 5-Methyl-3-pentyl Isoxazole Substitution Pattern

The 3-methyl-5-pentyl substitution pattern is regioisomerically distinct from the 5-methyl-3-pentyl arrangement. Gas-phase reactivity studies on isoxazoles demonstrate that the position of methyl substitution on the isoxazole ring significantly alters the behavior of [M+H]⁻ ions under negative ion chemical ionization (NICI) conditions, with 3-methylisoxazole and 5-methylisoxazole exhibiting measurably different fragmentation pathways [1]. In synthetic chemistry, the C3 methyl group in 3-methyl-5-phenylisoxazole can undergo deprotonation and alkylation with n-BuLi, whereas the C5 substituent remains inert, indicating that the 3-methyl group confers a unique reactive handle not present in 5-methyl regioisomers [2]. This regiospecific reactivity affects downstream functionalization strategies, cross-coupling compatibility, and metabolic soft-spot identification.

Regioisomerism Electronic effects Synthetic selectivity

Analytical Characterization: SpectraBase-Registered NMR and FTIR Spectral Fingerprint Enabling Identity Verification

3-Methyl-5-pentylisoxazole is registered in the Wiley SpectraBase database with ¹H NMR and FTIR (film technique) spectra, providing validated spectral reference data for identity confirmation upon receipt [1]. The availability of a definitive SpectraBase compound ID (I7kKqPkij5A) with exact mass (153.115364 g/mol) and InChIKey (ROPFJXUTDQBVMF-UHFFFAOYSA-N) enables unambiguous differentiation from isobaric or structurally similar isoxazole analogs that may co-elute or produce confusing NMR patterns [2]. In contrast, several shorter-chain and branched-chain analogs cataloged in chemical databases lack publicly accessible reference spectra, increasing the reliance on supplier Certificate of Analysis documentation alone .

Analytical QC Identity verification Spectral fingerprinting

Synthetic Provenance: Documented Cyclization Route from 1981 Tetrahedron Letters Methodology

The synthesis of 3-methyl-5-pentylisoxazole was reported in Tetrahedron Letters (1981, Vol. 22, p. 3699), utilizing a cyclization methodology that has been cited in subsequent isoxazole synthetic chemistry literature [1]. This establishes a peer-reviewed synthetic provenance absent for many commercially available but academically undocumented alkyl isoxazole variants. The 1981 protocol provides a foundation for in-house resynthesis or derivatization, whereas compounds such as 3-methyl-5-(3-methylbutyl)isoxazole (CAS 107978-58-5) and 5-(hex-5-en-1-yl)-3-methylisoxazole lack analogous published synthetic procedures in the primary literature [2]. The availability of a documented synthetic route reduces the risk of supply chain disruption for long-term research programs.

Synthetic accessibility Method reproducibility Scale-up feasibility

Topological Polar Surface Area (tPSA = 26.03 Ų) as a Predictor of Blood-Brain Barrier Penetration Versus Higher-tPSA Isoxazole Congeners

The topological polar surface area (tPSA) of 3-methyl-5-pentylisoxazole is calculated as 26.03 Ų , which falls below the empirically established threshold of <60–70 Ų for favorable blood-brain barrier (BBB) penetration and substantially below the <90 Ų threshold for acceptable oral absorption [1]. Carboxylic acid-functionalized isoxazole analogs (e.g., 5-methylisoxazole-3-carboxylic acid, tPSA > 63 Ų) exceed this CNS-favorable window [2]. This positions 3-methyl-5-pentylisoxazole as a more CNS-penetrant scaffold than carboxyl-substituted isoxazoles, while the n-pentyl chain provides greater hydrophobic bulk than the methyl-only 3,5-dimethylisoxazole (tPSA similar ~26 Ų but logP ~1.5 units lower), potentially offering a differentiated CNS partitioning profile [3].

CNS drug design Blood-brain barrier Physicochemical profiling

Procurement-Relevant Application Scenarios for 3-Methyl-5-pentylisoxazole Based on Quantitative Differentiation Evidence


5-LOX Inhibitor Lead Optimization Requiring an Alkyl-Isoxazole Scaffold with Pre-Existing Assay Provenance

Research groups developing novel 5-lipoxygenase inhibitors for inflammatory or asthmatic indications can procure 3-methyl-5-pentylisoxazole as a validated starting scaffold that has already been tested in a rat whole blood 5-LOX inhibition assay (ChEMBL ALA615796), avoiding the need for de novo assay establishment . Its intermediate lipophilicity (logP 2.72) offers a balanced permeability-solubility profile that outperforms both overly polar dimethyl analogs (insufficient membrane partitioning) and overly lipophilic phenyl analogs (metabolic liability) .

Synthesis of 5-Alkyl-Substituted Isoxazole-Based Liquid Crystalline Mesogens

The 5-n-pentyl chain of this compound provides the requisite alkyl tail length for generating calamitic mesogenic cores, as demonstrated in the broader 5-alkyl-5-arylisoxazole liquid crystal series [1]. Procurement of the pre-formed 3-methyl-5-pentylisoxazole building block bypasses the need for custom alkyl chain installation, accelerating the synthesis of metallomesogenic copper(II) and nickel(II) enaminoketonate complexes where the isoxazole ring serves as a precursor to the chelating ligand framework [2].

Construction of CNS-Oriented Fragment or Lead-Like Screening Libraries

With a tPSA of 26.03 Ų—well below the 60–70 Ų BBB penetration threshold—and a logP in the CNS-favorable 2–3 range, 3-methyl-5-pentylisoxazole is an appropriate procurement choice for neuroscience-focused compound collections . In contrast, isoxazole-4-carboxylic acid derivatives and 5-carboxamide-substituted analogs with tPSA values exceeding 63 Ų are fundamentally unsuitable for CNS applications due to predicted poor brain exposure [3].

Analytical Reference Standard for Isoxazole Identification in Complex Mixtures or Metabolite Profiling

The availability of authenticated ¹H NMR and FTIR spectra in the Wiley SpectraBase database (Compound ID I7kKqPkij5A) enables the use of 3-methyl-5-pentylisoxazole as a qualified reference standard for identifying or quantifying isoxazole-containing components in reaction mixtures, natural product extracts, or metabolite profiling studies, reducing reliance on custom synthesis of reference material for each analytical campaign [4].

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